molecular formula C6H2ClFN2 B1431317 2-Chloro-4-fluoronicotinonitrile CAS No. 1054552-27-0

2-Chloro-4-fluoronicotinonitrile

Cat. No.: B1431317
CAS No.: 1054552-27-0
M. Wt: 156.54 g/mol
InChI Key: XMUFUJWMNQTQML-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoronicotinonitrile is a chemical compound with the molecular formula C6H2ClFN2 . It is also known by its synonym 2-Chloro-4-fluoro-3-pyridinecarbonitrile . This compound is part of the pyridine family and is characterized by the presence of both chlorine and fluorine atoms attached to the pyridine ring, along with a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method is the reaction of 2-chloronicotinonitrile with a fluorinating agent under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium complexes to facilitate the halogen exchange.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amines: From reduction of the nitrile group.

    Carboxylic acids: From oxidation of the nitrile group.

    Biaryl compounds: From coupling reactions.

Scientific Research Applications

2-Chloro-4-fluoronicotinonitrile is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoronicotinonitrile depends on its application. In chemical reactions, it acts as a substrate that undergoes transformations through nucleophilic substitution, reduction, or coupling. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoronicotinonitrile is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with a nitrile group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-4-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2/c7-6-4(3-9)5(8)1-2-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUFUJWMNQTQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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